5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-amine
Overview
Description
5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-amine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antimicrobial and anticancer activities .
Mechanism of Action
Target of Action
The primary target of 5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-amine is alpha-synuclein (α-syn) , an intrinsically disordered protein . This protein is the main constituent of intracellular proteinaceous accumulations in Parkinson’s disease (PD) patients . The compound also exhibits antimicrobial activity against Escherichia coli and Staphylococcus epidermidis .
Mode of Action
This compound interacts with its targets to inhibit their function. In the case of α-syn, it acts as an aggregation inhibitor . It prevents the fibrillization process of α-syn, thereby reducing its aggregation . As an antimicrobial agent, it inhibits the growth of Escherichia coli and Staphylococcus epidermidis .
Biochemical Pathways
The compound affects the biochemical pathways related to the aggregation of α-syn. In pathological conditions, α-syn forms amyloid aggregates leading to neurotoxicity and neurodegeneration . By inhibiting the aggregation of α-syn, the compound can potentially prevent these pathological conditions .
Result of Action
The compound has shown promising results in preventing neurodegeneration in Parkinson’s disease. It has demonstrated the ability to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia and affect the levels of PD markers . As an antimicrobial agent, it has shown inhibitory effects against Escherichia coli and Staphylococcus epidermidis .
Biochemical Analysis
Biochemical Properties
5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes, including xanthine oxidoreductase, which is involved in the oxidative metabolism of purines. The interaction between this compound and xanthine oxidoreductase results in the inhibition of the enzyme’s activity, thereby affecting the metabolic pathways associated with purine degradation . Additionally, this compound exhibits antioxidant properties, interacting with reactive oxygen species and reducing oxidative stress in cells .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the activity of alpha-synuclein, a protein implicated in neurodegenerative diseases such as Parkinson’s disease. By inhibiting the aggregation of alpha-synuclein, this compound helps to prevent neurotoxicity and maintain neuronal health . Furthermore, this compound has been shown to modulate the expression of genes involved in oxidative stress response, thereby enhancing cellular resilience to oxidative damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound binds to the active sites of enzymes, such as xanthine oxidoreductase, leading to enzyme inhibition. This binding is facilitated by the structural compatibility of this compound with the enzyme’s active site, allowing for effective inhibition of enzymatic activity . Additionally, this compound interacts with alpha-synuclein, preventing its aggregation and subsequent neurotoxic effects . These interactions highlight the compound’s potential as a therapeutic agent in the treatment of neurodegenerative diseases.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been studied to understand its long-term effects on cellular function. Over time, the compound has been shown to maintain its stability under physiological conditions, with minimal degradation observed . In in vitro studies, this compound demonstrated sustained antioxidant activity, reducing oxidative stress in cells over extended periods . In in vivo studies, the compound exhibited consistent neuroprotective effects, highlighting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit xanthine oxidoreductase activity and reduce oxidative stress without causing adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to purine metabolism and oxidative stress response. The compound interacts with xanthine oxidoreductase, inhibiting its activity and affecting the conversion of hypoxanthine to xanthine and xanthine to uric acid . Additionally, this compound modulates the levels of reactive oxygen species, thereby influencing the cellular redox state and enhancing antioxidant defenses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound has been shown to interact with human serum albumin, facilitating its transport in the bloodstream and distribution to target tissues . Within cells, this compound is localized to specific compartments, including the cytoplasm and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and proteins involved in oxidative stress response and energy metabolism . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to these compartments . The compound’s presence in these subcellular locations enables it to effectively modulate cellular processes and maintain cellular homeostasis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine-4-carboxylic acid hydrazide with cyanogen bromide, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced forms of the pyridine ring.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.
5-(4-Pyridinyl)-1,2,4-triazole: Contains a triazole ring, known for its neuroprotective properties.
Uniqueness
5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-amine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its oxadiazole ring is particularly effective in stabilizing the compound and enhancing its interaction with biological targets .
Properties
IUPAC Name |
5-pyridin-4-yl-1,2,4-oxadiazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7-10-6(12-11-7)5-1-3-9-4-2-5/h1-4H,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTFXGPZQFFCPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=NO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651732 | |
Record name | 5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23275-49-2 | |
Record name | 5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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